2-(((1-Methyl-1H-pyrazol-4-yl)methyl)sulfonyl)acetic acid
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Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid is a chemical compound that features a pyrazole ring substituted with a methanesulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through nucleophilic substitution reactions involving appropriate acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H10N2O4S |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C7H10N2O4S/c1-9-3-6(2-8-9)4-14(12,13)5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |
InChI Key |
AVPPEBXKBOWEMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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